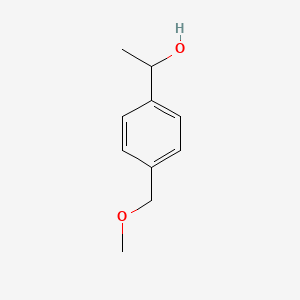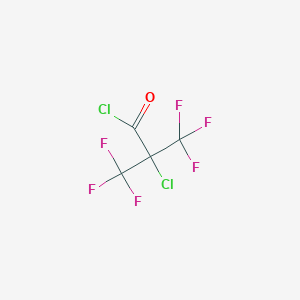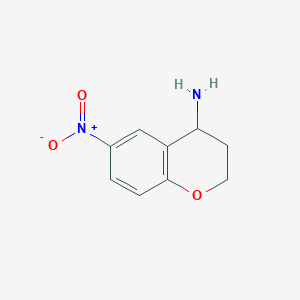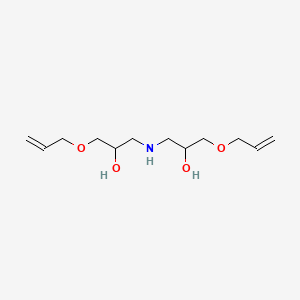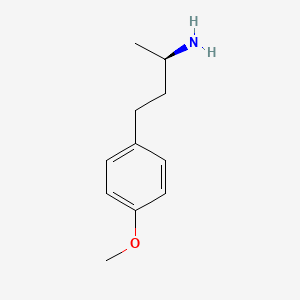![molecular formula C11H13BrO2 B3277561 2-[(2-Bromophenyl)methyl]butanoic acid CAS No. 66192-00-5](/img/structure/B3277561.png)
2-[(2-Bromophenyl)methyl]butanoic acid
Overview
Description
2-[(2-Bromophenyl)methyl]butanoic acid is an organic compound with the molecular formula C11H13BrO2. It is a derivative of butanoic acid, where the butyl group is substituted with a 2-bromophenylmethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Mechanism of Action
Target of Action
It’s known that carboxylic acids, such as 2-methylbutanoic acid, typically interact with various enzymes and receptors in the body .
Mode of Action
The compound and its enantiomers react as typical carboxylic acids: they can form amide, ester, anhydride, and chloride derivatives . The bromophenyl group may undergo elimination reactions, where the bromine atom acts as a leaving group
Biochemical Pathways
Carboxylic acids like 2-methylbutanoic acid are involved in numerous biochemical reactions, including the formation of amide, ester, anhydride, and chloride derivatives .
Pharmacokinetics
Carboxylic acids, such as 2-methylbutanoic acid, are generally well-absorbed and can be distributed throughout the body .
Result of Action
As a carboxylic acid derivative, it may participate in various biochemical reactions, leading to the formation of different compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-[(2-Bromophenyl)methyl]butanoic acid. For instance, the compound’s reactivity might be affected by the pH of the environment, as carboxylic acids can donate a proton under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]butanoic acid typically involves the bromination of a suitable precursor followed by a series of organic reactions. One common method is the bromination of 2-phenylmethylbutanoic acid using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methyl]butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-phenylmethylbutanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2-(2-Hydroxyphenyl)methylbutanoic acid, 2-(2-Aminophenyl)methylbutanoic acid.
Oxidation: 2-(2-Bromophenyl)butanoic acid, 2-(2-Bromophenyl)ketone.
Reduction: 2-Phenylmethylbutanoic acid.
Scientific Research Applications
2-[(2-Bromophenyl)methyl]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methyl]butanoic acid
- 2-[(2-Fluorophenyl)methyl]butanoic acid
- 2-[(2-Iodophenyl)methyl]butanoic acid
Uniqueness
2-[(2-Bromophenyl)methyl]butanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAGFYDXXAKLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291577 | |
| Record name | 2-Bromo-α-ethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66192-00-5 | |
| Record name | 2-Bromo-α-ethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66192-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-α-ethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[3-[(aminothioxomethyl)amino]-4-methylphenyl]-, 1,1-dimethylethyl ester](/img/structure/B3277482.png)
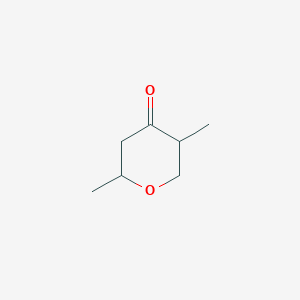
![2,6-Dimethylbenzo[b]thiophene](/img/structure/B3277498.png)
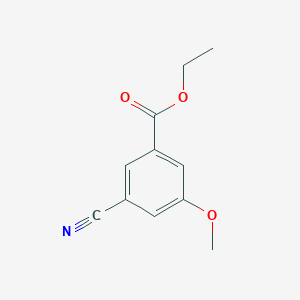
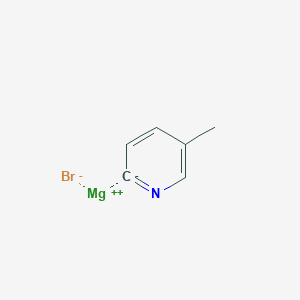

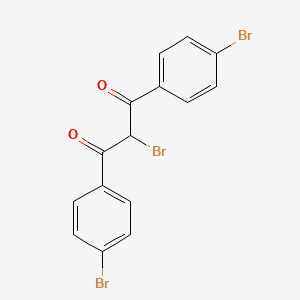
![5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3277541.png)
